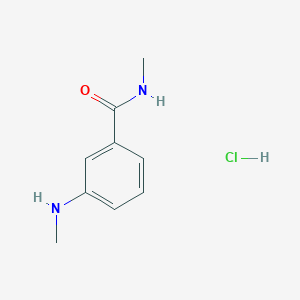

N-Methyl-3-(methylamino)benzamide hydrochloride

Vue d'ensemble

Description

“N-Methyl-3-(methylamino)benzamide hydrochloride” is a chemical compound with the CAS Number: 2361676-45-9 . It has a molecular weight of 186.64 . It is stored at room temperature and is available in powder form . It is also known to be a potent PDE10A (phosphodiesterase) inhibitor .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, a series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The products were purified, and their analysis was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis

The InChI Code for “N-Methyl-3-(methylamino)benzamide hydrochloride” is 1S/C8H10N2O.ClH/c1-10-7-4-2-3-6(5-7)8(9)11;/h2-5,10H,1H3,(H2,9,11);1H . This code provides a specific string of characters that represent the compound’s molecular structure.Physical And Chemical Properties Analysis

“N-Methyl-3-(methylamino)benzamide hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 186.64 .Applications De Recherche Scientifique

Medicinal Chemistry Building Block

N-Methyl-3-(methylamino)benzamide hydrochloride: serves as a crucial building block in medicinal chemistry. It is used in the synthesis of various drug candidates, particularly due to its amine functionality which can undergo further reactions to create complex molecules . The compound’s ability to participate in continuous flow microreactor systems for synthesis makes it valuable for developing efficient and practical processes in drug discovery .

Kinetics Study in Microflow Systems

The compound is instrumental in kinetics studies within microflow systems. Researchers utilize it to determine intrinsic reaction kinetics parameters, which are essential for understanding reaction mechanisms and optimizing conditions for industrial-scale synthesis . This application is particularly important for pharmaceutical manufacturing, where precise control over reaction conditions can lead to higher yields and purer products .

Antibacterial Activity

Benzamide derivatives, including N-Methyl-3-(methylamino)benzamide hydrochloride , have shown potential antibacterial activity. They are synthesized and tested against various bacterial strains to evaluate their efficacy as antibacterial agents . This research is crucial in the fight against antibiotic-resistant bacteria and the development of new antibiotics.

Antioxidant Properties

In the realm of antioxidant research, benzamide compounds are evaluated for their ability to scavenge free radicals and chelate metals . These properties are significant for developing treatments for oxidative stress-related diseases and for creating preservatives that prevent oxidation in food and cosmetic products .

Drug Synthesis Intermediates

As an intermediate in drug synthesis, N-Methyl-3-(methylamino)benzamide hydrochloride is used to create more complex drug molecules. Its role in the synthesis of drug candidates highlights its importance in the pharmaceutical industry, where it can lead to the development of novel therapeutic agents .

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . These statements indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other skin areas thoroughly after handling .

Propriétés

IUPAC Name |

N-methyl-3-(methylamino)benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O.ClH/c1-10-8-5-3-4-7(6-8)9(12)11-2;/h3-6,10H,1-2H3,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNCLYEFSCQYIMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC(=C1)C(=O)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2126178-71-8 | |

| Record name | Benzamide, N-methyl-3-(methylamino)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2126178-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[5-[(2,4-Dichlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]methyl]-2-methylphthalazin-1-one](/img/structure/B1654107.png)

![N-[6-(4-methoxyphenoxy)pyridin-3-yl]-1-(1-methyl-5-nitroimidazol-2-yl)methanimine](/img/structure/B1654108.png)

![[2,6-Dimethyl-4-(3-methyl-4-oxophthalazin-1-yl)phenyl] 2-(trifluoromethoxy)benzenesulfonate](/img/structure/B1654109.png)

![3,5-dichloro-4-(2-chloro-4-nitrophenoxy)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B1654110.png)

![1-Benzyl-7a-methylhexahydropyrrolo[3,4-d][1,3]oxazin-2(1H)-one](/img/structure/B1654115.png)

![3-Cyclopropyl-5-[1-[(3-methylimidazol-4-yl)methyl]pyrrolidin-3-yl]-1,2,4-oxadiazole](/img/structure/B1654124.png)

![N-[2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]-2-propan-2-ylpyrazole-3-carboxamide](/img/structure/B1654126.png)

![4-[6-[4-Fluoro-3-(trifluoromethyl)phenyl]pyridazin-3-yl]thiomorpholine](/img/structure/B1654127.png)

![5-[3-[(2S)-2-(Hydroxymethyl)pyrrolidine-1-carbonyl]phenyl]-6-methyl-1H-pyrimidine-2,4-dione](/img/structure/B1654130.png)